2-(1-Vinylcyclopropyl)acetic acid
Overview
Description
Scientific Research Applications
1. Application in Hepatitis C Virus Inhibitors
2-(1-Vinylcyclopropyl)acetic acid is a key component in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Its highly constrained stereochemistry makes it a valuable pharmacophoric unit in new-generation antiviral drugs. The demand for asymmetric synthesis of this compound highlights its significance in pharmaceutical research (Sato et al., 2016).
2. Polymerization and Material Science
This compound has been extensively studied in the field of polymerization. Research shows its effectiveness in creating hybrid 2-vinylcyclopropanes, which result in cross-linked polymers when polymerized. Such polymers have applications in various materials, including coatings and adhesives (Moszner et al., 1999).
3. Chemical Synthesis and Reactions
Studies have also explored the unique reactions and structural properties of vinylcyclopropane derivatives, including this compound. These studies contribute to the understanding of their reactivity and thermodynamic properties, which are vital for chemical synthesis and industrial applications (Guo & Kass, 1992).
4. Catalysis and Green Chemistry
The use of this compound in catalysis and green chemistry has been documented. It has been utilized in solvent-free synthesis processes under microwave irradiation, demonstrating its role in environmentally friendly and efficient chemical synthesis (Sonyanaik et al., 2018).
5. Organic and Medicinal Chemistry
In organic chemistry, it has been involved in the synthesis of complex molecular structures like silacyclopentenes and imidazoles. These compounds have potential applications in drug development and other areas of medicinal chemistry (Khan et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-(1-ethenylcyclopropyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-7(3-4-7)5-6(8)9/h2H,1,3-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXFLQZLCQIDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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